2,4-Diiodo-6-fluoropyridine
Overview
Description
2,4-Diiodo-6-fluoropyridine is a halogenated pyridine derivative with the molecular formula C5H2FI2N This compound is of interest due to its unique chemical properties, which arise from the presence of both iodine and fluorine atoms on the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Diiodo-6-fluoropyridine typically involves the halogenation of pyridine derivatives. One common method includes the use of N-fluoropyridinium salts, which are treated with bases such as triethylamine to introduce the fluorine atom at the desired position . The iodination can be achieved using iodine or iodine monochloride under controlled conditions to ensure selective substitution at the 2 and 4 positions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to handle the hazardous reagents and conditions required for halogenation reactions.
Chemical Reactions Analysis
Types of Reactions
2,4-Diiodo-6-fluoropyridine can undergo various chemical reactions, including:
Substitution Reactions: The iodine atoms can be replaced by other nucleophiles under suitable conditions.
Oxidation and Reduction: The compound can participate in redox reactions, although the specific conditions and reagents would depend on the desired transformation.
Coupling Reactions: The presence of iodine makes it a suitable candidate for coupling reactions, such as Suzuki or Sonogashira couplings, to form more complex molecules.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols can replace iodine atoms in the presence of a base.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Coupling: Palladium catalysts are commonly used in coupling reactions involving this compound.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the iodine atoms.
Scientific Research Applications
2,4-Diiodo-6-fluoropyridine has several applications in scientific research:
Biology: The compound’s derivatives may be explored for their biological activity, including potential antimicrobial or anticancer properties.
Mechanism of Action
The mechanism of action of 2,4-Diiodo-6-fluoropyridine in biological systems would depend on its specific interactions with molecular targets. The presence of fluorine and iodine atoms can influence the compound’s binding affinity and selectivity for certain enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the observed biological effects .
Comparison with Similar Compounds
Similar Compounds
2-Fluoropyridine: Lacks the iodine substituents, making it less reactive in certain types of chemical reactions.
2,4-Diiodopyridine: Similar structure but without the fluorine atom, which affects its electronic properties and reactivity.
6-Fluoropyridine: Contains only the fluorine atom, resulting in different chemical behavior compared to 2,4-Diiodo-6-fluoropyridine.
Uniqueness
This compound is unique due to the combination of both iodine and fluorine atoms on the pyridine ring. This combination imparts distinct electronic and steric properties, making it a valuable compound for various synthetic and research applications .
Properties
IUPAC Name |
2-fluoro-4,6-diiodopyridine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2FI2N/c6-4-1-3(7)2-5(8)9-4/h1-2H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KRVOVWBEMIWSDF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(N=C1F)I)I | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2FI2N | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70698170 | |
Record name | 2-Fluoro-4,6-diiodopyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70698170 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
348.88 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
882170-39-0 | |
Record name | 2-Fluoro-4,6-diiodopyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70698170 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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